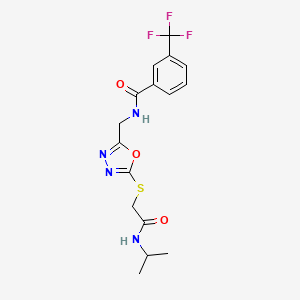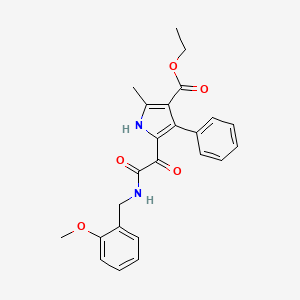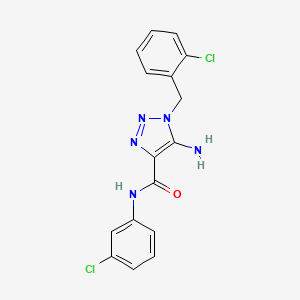
N-((5-((2-(isopropylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds with 1,3,4-oxadiazole and benzamide groups has been reported using microwave-assisted, solvent-free methods, which are considered to be efficient and environmentally friendly . The Schiff's bases containing the thiadiazole scaffold and benzamide groups are synthesized under microwave irradiation, which suggests that similar methods could potentially be applied to the synthesis of the compound . The structures of such compounds are typically confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry .
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including those with 1,3,4-oxadiazole rings, is characterized by the presence of multiple non-covalent interactions that can influence their biological activity and supramolecular assembly . These interactions include hydrogen bonding, π-π stacking, and S=O interactions, which can be crucial for the binding of these compounds to biological targets .
Chemical Reactions Analysis
Compounds with the 1,3,4-oxadiazole ring can undergo various chemical reactions, including interactions with electrophilic reagents, which can lead to the formation of new functionalized derivatives . These reactions are often used to introduce additional pharmacophoric elements or to modify the physical and chemical properties of the compounds to enhance their biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives with 1,3,4-oxadiazole rings are influenced by their molecular structure. The presence of substituents such as the trifluoromethyl group can affect the lipophilicity, solubility, and overall drug-likeness of the compounds . Additionally, the presence of the isopropylamino group can contribute to the basicity of the compound, which may affect its absorption and distribution within the body . The ADMET properties of similar compounds have been computationally predicted to show good oral drug-like behavior .
Scientific Research Applications
Anticancer Activity
Research in the realm of anticancer drug development has explored the synthesis and evaluation of related compounds, demonstrating moderate to excellent anticancer activities against several cancer cell lines. For instance, a study on substituted benzamides showed significant activity, suggesting the potential of similar compounds in cancer treatment (Ravinaik et al., 2021).
Corrosion Inhibition
Compounds with structural similarities have been synthesized and evaluated for their corrosion inhibiting efficiency, offering insights into the development of new materials for protecting metals against corrosion. A study demonstrated that benzothiazole derivatives exhibited high inhibition efficiencies against steel corrosion (Hu et al., 2016).
Antimicrobial Activity
The synthesis and characterization of thiazole-based heterocycles have been explored for their antimicrobial properties. This research provides a basis for the potential antimicrobial applications of similar compounds (Desai et al., 2016).
Material Science
In materials science, the synthesis of aromatic polyamides containing oxadiazole or benzonitrile units has been reported, highlighting the potential for similar compounds to be used in the development of new materials with specific optical or thermal properties (Sava et al., 2003).
Drug Discovery and Development
Further applications in drug discovery have been investigated, where the synthesis of new compounds based on the thiazolidinone scaffold showed potential for antimicrobial and anticancer activity. This suggests a framework for the development of new therapeutic agents using similar chemical structures (Deep et al., 2016).
properties
IUPAC Name |
N-[[5-[2-oxo-2-(propan-2-ylamino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O3S/c1-9(2)21-12(24)8-27-15-23-22-13(26-15)7-20-14(25)10-4-3-5-11(6-10)16(17,18)19/h3-6,9H,7-8H2,1-2H3,(H,20,25)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDDXVORZKVXJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NN=C(O1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2530782.png)
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2530784.png)


![[(Z)-[Amino-(5-methyl-1,2-oxazol-3-yl)methylidene]amino] 6-chloropyridine-3-carboxylate](/img/structure/B2530792.png)

![N'-[(4-ethoxyphenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide](/img/structure/B2530795.png)
![Methyl 2-[(3-chlorobenzoyl)amino]-3-{[(4-nitrobenzyl)oxy]imino}propanoate](/img/structure/B2530796.png)
![4-(2-Bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B2530798.png)
![Piperidin-3-yl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone hydrochloride](/img/structure/B2530799.png)
![3-(3-methylphenyl)-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2530800.png)

![3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2530802.png)
